![molecular formula C7H5ClN2O B1465091 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190321-69-7](/img/structure/B1465091.png)
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol
Overview
Description
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is a halogenated heterocyclic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that similar compounds act by inhibiting multiple receptor tyrosine kinases .
Mode of Action
It is likely that it interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that similar compounds can affect various pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of potent VEGFR-2 inhibitors . It interacts with enzymes and proteins involved in these pathways, such as receptor tyrosine kinases. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been identified as an intermediate in the synthesis of Venetoclax, a selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as receptor tyrosine kinases, by binding to their active sites . This binding can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is essential for optimizing its use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical environment within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biological activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol typically involves the halogenation of pyrrolopyridine derivatives. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dechlorinated pyrrolopyridine derivatives.
Substitution: Amino or thio-substituted pyrrolopyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol has been investigated for its potential as a kinase inhibitor , particularly in the context of cancer treatment. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often implicated in cancer progression.
Case Studies:
- Inhibition of Specific Kinases: Research indicates that this compound can effectively inhibit kinases such as FGFR1, FGFR2, and FGFR3, which are involved in fibroblast growth factor receptor signaling pathways. This inhibition can lead to reduced proliferation of cancer cells, suggesting its potential as an anticancer agent .
- Therapeutic Development: Ongoing studies are exploring the use of this compound in developing targeted therapies for cancers that exhibit overexpression of the aforementioned kinases .
Biological Research
The compound has also shown promise in various biological research applications beyond oncology:
Biological Mechanisms:
- Cell Signaling Modulation: By targeting specific kinases, this compound modulates cell signaling pathways that are crucial for cell growth and survival. This property makes it a valuable tool for studying cellular mechanisms and disease processes .
Material Science
In material science, this compound is being explored for its potential applications in developing novel materials with specific electronic or optical properties. The unique chemical structure allows for modifications that could lead to materials with enhanced functionalities.
Applications:
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
- 5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple receptor tyrosine kinases, including CSF-1R and FGFRs, sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .
Biological Activity
5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article explores its biochemical properties, mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
This compound features a pyrrolopyridine core structure that allows for various chemical interactions. Its unique substitution pattern contributes to its distinct biological activity. The compound can be synthesized and characterized through various methods, including X-ray crystallography, which elucidates its molecular conformation and interactions.
Biological Activity Overview
The biological activity of this compound is primarily associated with its role as an inhibitor of several kinases involved in cancer progression. Notably, it has been studied for its potential to inhibit:
- Fibroblast Growth Factor Receptors (FGFRs) : These receptors are implicated in various cancers, making their inhibition a target for therapeutic intervention.
- Colony-Stimulating Factor 1 Receptor (CSF-1R) : This receptor is involved in the development of tenosynovial giant cell tumors, and inhibition may provide therapeutic benefits.
The compound exerts its effects through specific binding interactions with target enzymes. It acts as a competitive inhibitor by binding to the active sites of receptor tyrosine kinases, disrupting their signaling pathways. This inhibition leads to altered cellular functions such as:
- Cell Proliferation : Reduced proliferation in cancer cell lines.
- Apoptosis Induction : Enhanced rates of programmed cell death in tumor cells.
Table 1: Summary of Biological Activities
Activity Type | Target Receptor | Effect | Reference |
---|---|---|---|
Kinase Inhibition | FGFRs | Anti-cancer effects | |
Kinase Inhibition | CSF-1R | Potential tumor treatment | |
Cellular Signaling Modulation | Various | Alters gene expression |
Case Study 1: FGFR Inhibition
In a study examining the effects of this compound on cancer cell lines, researchers found that the compound significantly inhibited FGFR-mediated signaling pathways. The study demonstrated a dose-dependent reduction in cell viability across multiple cancer types, suggesting potential utility in targeted cancer therapies.
Case Study 2: CSF-1R and Tenosynovial Giant Cell Tumors
Research focused on the inhibition of CSF-1R showed promising results in preclinical models of tenosynovial giant cell tumors. The compound reduced tumor size and improved survival rates in animal models, highlighting its therapeutic potential.
Dosage and Toxicity Considerations
The biological activity of this compound varies significantly with dosage. Lower doses tend to exhibit therapeutic effects while higher doses may lead to toxicity. Studies indicate that careful dosage optimization is crucial for maximizing efficacy while minimizing adverse effects.
Table 2: Dosage Effects on Biological Activity
Dosage Range (mg/kg) | Effect Observed | Reference |
---|---|---|
0.5 - 5 | Therapeutic effects | |
>10 | Toxicity observed |
Metabolic Pathways and Pharmacokinetics
The metabolism of this compound involves several pathways that influence its bioavailability and efficacy. The compound interacts with various enzymes that facilitate its breakdown and elimination from the body. Understanding these metabolic pathways is essential for predicting pharmacokinetic behavior and optimizing therapeutic regimens.
Comparative Analysis with Similar Compounds
When compared to other pyrrolopyridine derivatives, this compound shows unique properties that enhance its biological activity:
Table 3: Comparison with Similar Compounds
Compound | FGFR Inhibition | CSF-1R Inhibition | Unique Features |
---|---|---|---|
This compound | Yes | Yes | Distinct substitution pattern |
4-Chloro-1H-pyrrolo[2,3-b]pyridine | Moderate | No | Less potent due to structural differences |
5-Chloro-3-Iodo-pyrrolo[2,3-b]pyridine | No | Moderate | Different receptor targeting |
Properties
IUPAC Name |
5-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOFWBHQWOFZAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=C(C(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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